1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one
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Overview
Description
1’-Acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one is a complex organic compound characterized by its spiro structure, which involves a chromene and a piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of a chromene derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the spiro linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1’-Acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
Scientific Research Applications
1’-Acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of spiro compound reactivity.
Biology: The compound’s unique structure makes it a candidate for biological activity screening, including potential antimicrobial or anticancer properties.
Medicine: Its structural features may be exploited in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which 1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spiro structure allows for unique binding interactions, which can be crucial for its activity.
Comparison with Similar Compounds
Spirooxindoles: These compounds share the spiro linkage but differ in the heterocyclic components.
Spiropyrans: Similar in having a spiro structure, but with different functional groups and reactivity.
Uniqueness: 1’-Acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one is unique due to its specific combination of a chromene and piperidine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other spiro compounds may not be suitable.
Properties
IUPAC Name |
1'-acetyl-7-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10(17)16-6-4-15(5-7-16)9-13(19)12-3-2-11(18)8-14(12)20-15/h2-3,8,18H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDZDLACUVHREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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